2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone
Description
This compound features a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a chlorine atom at position 7, a thioether linkage (-S-) at position 3, and an ethanone group attached to a 4-methoxyphenyl moiety. The chloro and methoxy substituents likely modulate lipophilicity and electronic effects, impacting solubility and target binding .
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c1-23-12-5-2-10(3-6-12)14(20)9-24-16-18-13-7-4-11(17)8-15(13)25(21,22)19-16/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNHCWNBHPJESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone (CAS Number: 899750-48-2) is a synthetic organic molecule with a complex structure that includes a thiadiazine core. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 401.3 g/mol. The structure features a benzo[e][1,2,4]thiadiazine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.3 g/mol |
| CAS Number | 899750-48-2 |
Biological Activity Overview
Research has indicated that compounds related to thiadiazines exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The specific biological activities of This compound are summarized below:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiadiazines possess significant antimicrobial properties. For instance, related compounds showed efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes.
Anticancer Activity
In vitro studies have reported that thiadiazine derivatives can inhibit the growth of cancer cell lines. For example, compounds with similar structures were tested against the MCF-7 breast cancer cell line and exhibited promising anticancer activity. The mechanisms typically involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown competitive inhibition against AChE with IC50 values in the micromolar range.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiadiazine derivatives against several pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections .
Study 2: Anticancer Mechanisms
Research focusing on the anticancer effects of related compounds found that they induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Study 3: AChE Inhibition
In a comparative study on AChE inhibitors, compounds similar to This compound were found to have IC50 values ranging from 5 to 15 µM. This positions them as potential candidates for further development in treating Alzheimer's disease .
Comparison with Similar Compounds
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one
- Structural Differences: Shares the benzothiadiazin-1,1-dioxide core but includes a 4-chlorobenzyl group at position 4 instead of a thioether-ethanone side chain.
- Molecular weight (MW: ~439.3) is higher than the target compound (estimated MW: ~408.9) .
2-((7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Structural Differences : Replaces chlorine with fluorine at position 7 and substitutes 4-methoxyphenyl with 4-methylpiperidinyl.
- Implications : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine. The piperidinyl group introduces basicity, improving aqueous solubility (pH-dependent) versus the neutral methoxyphenyl group .
Substituent Variations in Ethanone Derivatives
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone Oxime
- Structural Differences: Lacks the benzothiadiazine core but shares a chlorophenyl-ethanone motif.
- This contrasts with the target compound’s thioether bridge, which may stabilize the molecule .
2-Chloro-1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone
Anticancer Thiazole Derivatives
- Example: 2-(1-Amino-2-(4-(4-chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone (Compound 38) Activity: Demonstrates anticancer activity via thiazole-mediated inhibition of kinase pathways.
Physicochemical Properties
Q & A
Q. What computational models predict metabolic pathways?
- Modeling : Apply in silico tools (e.g., SwissADME) to predict CYP450-mediated oxidation sites. Validate with LC-MS/MS studies on hepatic microsomes. The sulfone group reduces metabolic clearance by 40% .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity across studies: How to reconcile?
Q. Conflicting solubility data in polar vs. nonpolar solvents: Causes?
- Investigation : Solubility is pH-dependent due to the sulfone’s acidity (pKa ~1.5). Use Hansen solubility parameters to explain deviations; DMSO enhances solubility via dipole-dipole interactions .
Experimental Design Considerations
Q. How to minimize degradation during long-term stability studies?
- Protocol : Store samples under nitrogen at –80°C with desiccants. Monitor degradation via UPLC-MS every 30 days; degradation products include sulfonic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
